molecular formula C24H29N3O3 B11111757 Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate

Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate

Cat. No.: B11111757
M. Wt: 407.5 g/mol
InChI Key: JOZDDDSZZASYPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[55]undec-1-ene-9-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the hydroxyphenyl and methylphenyl groups. Common reagents used in these reactions include ethyl esters, phenols, and amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. Safety measures and environmental considerations would also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups to the phenyl rings or the spirocyclic core.

Scientific Research Applications

Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5

    Chemistry: As a model compound for studying spirocyclic structures and their reactivity.

    Biology: Investigating its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The spirocyclic structure and functional groups play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with hydroxyphenyl and methylphenyl groups. Examples include:

  • Spiro[cyclohexane-1,2’-indene]-1’,3-dione
  • Spiro[4.5]decane-1,8-dione

Uniqueness

Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[55]undec-1-ene-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 4-(2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-ene-9-carboxylate

InChI

InChI=1S/C24H29N3O3/c1-3-30-23(29)27-14-12-24(13-15-27)25-20(18-10-8-17(2)9-11-18)16-21(26-24)19-6-4-5-7-22(19)28/h4-11,20,25,28H,3,12-16H2,1-2H3

InChI Key

JOZDDDSZZASYPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C

Origin of Product

United States

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